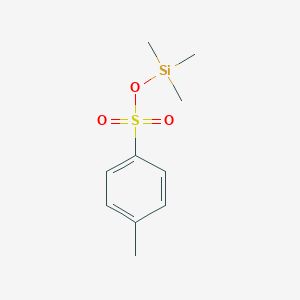
Trimethylsilyl p-toluenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl p-toluenesulphonate (TMSOTf) is a commonly used reagent in organic synthesis. It is a strong Lewis acid that is used in a variety of reactions, including the protection of alcohols, the activation of carboxylic acids and the formation of carbon-carbon bonds. In
Mecanismo De Acción
Trimethylsilyl p-toluenesulphonate is a strong Lewis acid that can coordinate with electron-rich species such as alcohols, carboxylic acids, and olefins. The resulting complex is more reactive than the original substrate, allowing for the formation of new bonds. Trimethylsilyl p-toluenesulphonate can also catalyze reactions by stabilizing transition states and lowering activation energies.
Efectos Bioquímicos Y Fisiológicos
Trimethylsilyl p-toluenesulphonate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong irritant and can cause skin and eye irritation upon contact. It should be handled with care and in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethylsilyl p-toluenesulphonate is a versatile reagent that can be used in a variety of reactions. It is readily available and relatively inexpensive. However, Trimethylsilyl p-toluenesulphonate is a strong Lewis acid and can react with a variety of functional groups, including water and amines. It should be used with caution and in appropriate conditions to avoid unwanted side reactions.
Direcciones Futuras
There are several future directions for research on Trimethylsilyl p-toluenesulphonate. One area of interest is the development of new reactions and applications for Trimethylsilyl p-toluenesulphonate in organic synthesis. Another area of interest is the study of the biochemical and physiological effects of Trimethylsilyl p-toluenesulphonate. Additionally, there is a need for more research on the limitations and side reactions of Trimethylsilyl p-toluenesulphonate in order to optimize its use in lab experiments.
Métodos De Síntesis
Trimethylsilyl p-toluenesulphonate can be synthesized by reacting p-toluenesulfonyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. The resulting Trimethylsilyl p-toluenesulphonate can be purified by distillation or column chromatography.
Aplicaciones Científicas De Investigación
Trimethylsilyl p-toluenesulphonate is widely used in organic synthesis, particularly in the protection of alcohols. It is also used in the activation of carboxylic acids and the formation of carbon-carbon bonds. Trimethylsilyl p-toluenesulphonate has been used in the synthesis of a variety of natural products and pharmaceuticals, including antitumor agents and antibiotics.
Propiedades
Número CAS |
17872-98-9 |
|---|---|
Nombre del producto |
Trimethylsilyl p-toluenesulphonate |
Fórmula molecular |
C10H16O3SSi |
Peso molecular |
244.38 g/mol |
Nombre IUPAC |
trimethylsilyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H16O3SSi/c1-9-5-7-10(8-6-9)14(11,12)13-15(2,3)4/h5-8H,1-4H3 |
Clave InChI |
GDEWVMDXPUXBKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C |
Otros números CAS |
17872-98-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



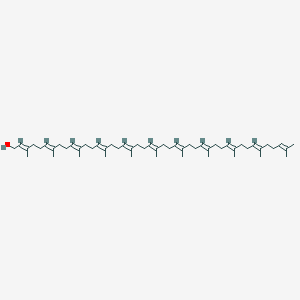
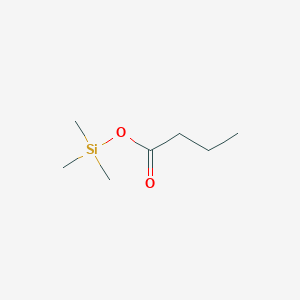
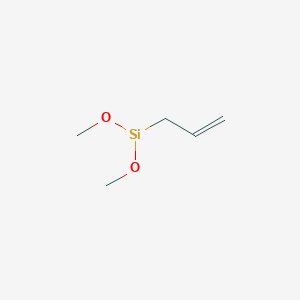
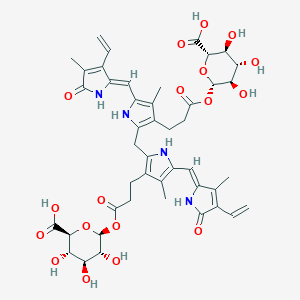
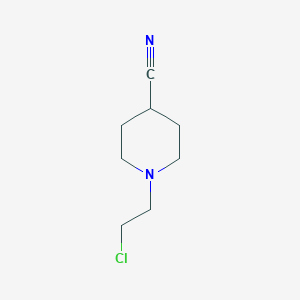

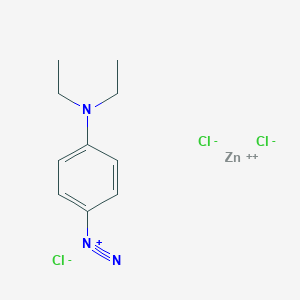

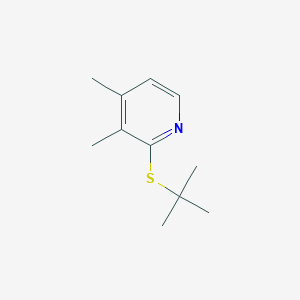
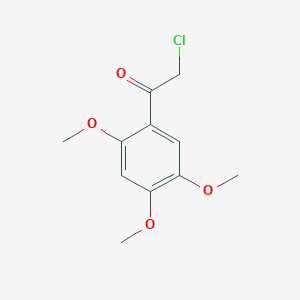
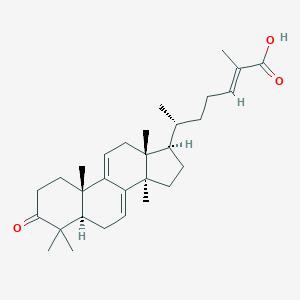
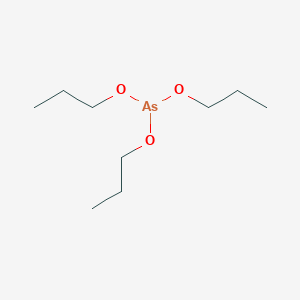
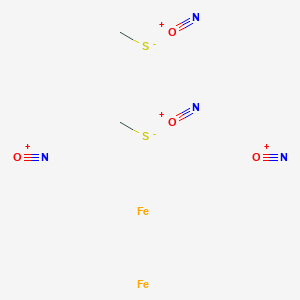
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)